molecular formula C8H9F3N2O3 B11816554 (6-Oxo-2,5-diazaspiro[3.4]octan-3-yl) 2,2,2-trifluoroacetate

(6-Oxo-2,5-diazaspiro[3.4]octan-3-yl) 2,2,2-trifluoroacetate

Cat. No.: B11816554
M. Wt: 238.16 g/mol
InChI Key: PTZAAPSEUWSKRJ-UHFFFAOYSA-N
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Description

(6-Oxo-2,5-diazaspiro[34]octan-3-yl) 2,2,2-trifluoroacetate is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Oxo-2,5-diazaspiro[3.4]octan-3-yl) 2,2,2-trifluoroacetate typically involves the formation of the spirocyclic core followed by the introduction of the trifluoroacetate group. One common method involves the cyclization of a suitable precursor under controlled conditions to form the spirocyclic structure. This is followed by the reaction with trifluoroacetic anhydride to introduce the trifluoroacetate group .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(6-Oxo-2,5-diazaspiro[3.4]octan-3-yl) 2,2,2-trifluoroacetate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the spirocyclic core .

Mechanism of Action

The mechanism of action of (6-Oxo-2,5-diazaspiro[3.4]octan-3-yl) 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic structures and trifluoroacetate derivatives, such as:

Uniqueness

(6-Oxo-2,5-diazaspiro[3.4]octan-3-yl) 2,2,2-trifluoroacetate is unique due to its specific spirocyclic structure combined with the trifluoroacetate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H9F3N2O3

Molecular Weight

238.16 g/mol

IUPAC Name

(6-oxo-2,5-diazaspiro[3.4]octan-3-yl) 2,2,2-trifluoroacetate

InChI

InChI=1S/C8H9F3N2O3/c9-8(10,11)6(15)16-5-7(3-12-5)2-1-4(14)13-7/h5,12H,1-3H2,(H,13,14)

InChI Key

PTZAAPSEUWSKRJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CNC2OC(=O)C(F)(F)F)NC1=O

Origin of Product

United States

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